Cas no 120583-41-7 (2-Chloro-4-nitrophenyl b-D-lactoside)
120583-41-7 structure
Product Name:2-Chloro-4-nitrophenyl b-D-lactoside
CAS-Nr.:120583-41-7
MF:C18H24ClNO13
MW:497.835065841675
CID:133201
PubChem ID:16211722
Update Time:2025-04-19
2-Chloro-4-nitrophenyl b-D-lactoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- b-D-Glucopyranoside,2-chloro-4-nitrophenyl 4-O-b-D-galactopyranosyl-
- 2-CHLORO-4-NITROPHENYL-?D-LACTOSIDE
- 2-chloro-4-nitrophenyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside
- 2-Chloro-4-Nitrophenyl-?-D-lactoside
- 2-Chloro-4-nitrophenylb-D-lactoside
- 2-Chloro-4-Nitrophenyl--D-lactoside
- 2-CHLORO-4-NITROPHENYL-BETA-D-LACTOSIDE
- 2-CHLORO-4-NITROPHENYL-BETA-D-LACTOSIDE, FOR FLUORESCENCE
- b-D-Glucopyranoside, 2-chloro-4-nitrophenyl 4-O-b-D-galactopyranosyl-
- DTXSID80583467
- 120583-41-7
- 2-Chloro-4-nitrophenyl-beta-D-lactoside?
- (2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Gal-b-1,4-Glc-b-CNP
- 2-Chloro-4-nitrophenyl- beta -D-lactoside
- 2-Chloro-4-nitrophenyl 4-O-beta-D-galactopyranosyl-beta-D-glucopyranoside
- (2S,3R,4S,5R,6R)-2-((2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- W-200943
- 2-Chloro-4-nitrophenyl b-D-lactoside
- RFGBZYLCQCJGOG-MUKCROHVSA-N
-
- Inchi: 1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1
- InChI-Schlüssel: RFGBZYLCQCJGOG-MUKCROHVSA-N
- Lächelt: ClC1C=C(C=CC=1O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O[C@H]1[C@@H]([C@H]([C@H]([C@@H](CO)O1)O)O)O)O)O)[N+](=O)[O-]
Berechnete Eigenschaften
- Genaue Masse: 497.0936175g/mol
- Monoisotopenmasse: 497.0936175g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 6
- Komplexität: 655
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topologische Polaroberfläche: 224Ų
Experimentelle Eigenschaften
- Dichte: 1.75±0.1 g/cm3 (20 ºC 760 Torr),
- Siedepunkt: 801.9°C at 760 mmHg
- Flammpunkt: 438.8°C
- Brechungsindex: 1.677
- Löslichkeit: Sehr leicht löslich (0,42 g/l) (25°C),
- PSA: 224.35000
- LogP: -2.22570
2-Chloro-4-nitrophenyl b-D-lactoside Sicherheitsinformationen
- WGK Deutschland:3
- Sicherheitshinweise: 22-24/25
- FLUKA MARKE F CODES:3-8-10
- Lagerzustand:2-8°C
2-Chloro-4-nitrophenyl b-D-lactoside Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C275710-25mg |
2-Chloro-4-nitrophenyl b-D-lactoside |
120583-41-7 | ≥98% | 25mg |
¥897.90 | 2023-09-03 | |
| TRC | C216655-2.5mg |
2-Chloro-4-nitrophenyl b-D-lactoside |
120583-41-7 | 2.5mg |
$ 405.00 | 2022-04-01 | ||
| TRC | C216655-5mg |
2-Chloro-4-nitrophenyl b-D-lactoside |
120583-41-7 | 5mg |
$ 670.00 | 2022-04-01 | ||
| TRC | C216655-10mg |
2-Chloro-4-nitrophenyl b-D-lactoside |
120583-41-7 | 10mg |
$ 1135.00 | 2022-04-01 | ||
| A2B Chem LLC | AX19655-25mg |
b-D-Glucopyranoside, 2-chloro-4-nitrophenyl 4-O-b-D-galactopyranosyl- |
120583-41-7 | ≥98% | 25mg |
$198.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-220712-10 mg |
2-Chloro-4-nitrophenyl-β-D-lactoside, |
120583-41-7 | 10mg |
¥1,429.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220712A-50 mg |
2-Chloro-4-nitrophenyl-β-D-lactoside, |
120583-41-7 | 50mg |
¥4,964.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220712-10mg |
2-Chloro-4-nitrophenyl-β-D-lactoside, |
120583-41-7 | 10mg |
¥1429.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220712A-50mg |
2-Chloro-4-nitrophenyl-β-D-lactoside, |
120583-41-7 | 50mg |
¥4964.00 | 2023-09-05 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1606391-25mg |
(2S,3R,4S,5R,6R)-2-(((2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol |
120583-41-7 | 98% | 25mg |
¥1255.00 | 2024-08-09 |
2-Chloro-4-nitrophenyl b-D-lactoside Verwandte Literatur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
120583-41-7 (2-Chloro-4-nitrophenyl b-D-lactoside) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
NewCan Biotech Limited
Gold Mitglied
CN Lieferant
Reagenz
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge